molecular formula C15H15NO3 B1451680 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid CAS No. 1019403-63-4

2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid

Cat. No.: B1451680
CAS No.: 1019403-63-4
M. Wt: 257.28 g/mol
InChI Key: LNMHCPFSEQOLIC-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid is a high-purity small molecule with the molecular formula C 15 H 15 NO 3 and a molecular weight of 257.28 g/mol . This chemical reagent, cataloged under CAS Number 1019403-63-4, is supplied for research applications and is strictly for laboratory use. Compounds within the 2,4'-bipyridinyl chemical class have been identified in scientific patent literature as possessing significant research value for investigating biological pathways, including studies focused on protein kinase D (PKD) inhibition . This suggests its potential utility in basic research exploring cellular signaling, proliferation, and survival mechanisms relevant to fields such as cell biology and oncology research. Researchers utilize this carboxylic acid functionalized pyridine as a key synthetic intermediate or building block for constructing more complex molecules in medicinal chemistry and drug discovery programs . The compound should be stored according to standard laboratory practices for stable organic compounds. This product is labeled with the hazard codes H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should be handled only by qualified researchers in a well-ventilated laboratory environment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(2)11-3-5-13(6-4-11)19-14-9-12(15(17)18)7-8-16-14/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMHCPFSEQOLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are important for the compound’s biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its role in various biochemical processes.

Biological Activity

2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid, a compound with the molecular formula C15H15NO3, is gaining attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.2845 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

Research indicates that compounds structurally similar to this compound may act as selective modulators of various receptors, including metabotropic glutamate receptors (mGluRs). These interactions can influence neurotransmission and have implications for treating neurological disorders such as schizophrenia .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyridine carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
5aMCF-70.65
5bU-9370.79
16aSK-MEL-20.11

In Vivo Studies

Preclinical studies have suggested that related compounds can reverse behavioral symptoms in animal models of psychiatric disorders without significant side effects. For example, a compound similar to this compound was effective in reversing amphetamine-induced hyperlocomotion in rats .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of various pyridine derivatives against human cancer cell lines. The results indicated that certain modifications to the pyridine structure significantly enhanced biological activity, particularly in inducing apoptosis in MCF-7 cells .
  • Neurological Effects : Another study focused on the modulation of mGlu5 receptors by similar compounds, highlighting their potential role in treating cognitive deficits associated with schizophrenia. The results showed improved cognitive performance in preclinical models .

Scientific Research Applications

Biochemical Properties

This compound interacts with enzymes and proteins, playing a crucial role in various biochemical reactions. It is known to inhibit specific enzymes, which can alter biochemical pathways. Key properties include:

  • Enzyme Inhibition : The compound binds to the active sites of certain enzymes, leading to inhibition or modulation of their activity.
  • Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression, affecting overall metabolic processes within cells.

Molecular Mechanism of Action

The molecular mechanisms through which 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid operates include:

  • Binding Interactions : The compound binds to specific biomolecules, causing changes in gene expression and cellular processes.
  • Transport and Distribution : It interacts with transporters that facilitate its localization within cells, critical for its biochemical activity.

A. Medicinal Chemistry

Recent studies have highlighted the potential of this compound in treating various conditions:

  • Anticancer Properties : In vitro studies indicate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and human leukemia cells, with certain derivatives showing low micromolar IC50 values, suggesting promising anticancer activity .

B. Neurological Applications

Research has also focused on its effects on neurological disorders:

  • Modulation of Receptors : Similar compounds have been shown to act as selective modulators of metabotropic glutamate receptors (mGluRs), which may influence neurotransmission and offer therapeutic benefits for conditions like schizophrenia .

A. Anticancer Activity Study

A study evaluated the cytotoxicity of various pyridine derivatives against human cancer cell lines. Results indicated that modifications to the pyridine structure significantly enhanced biological activity, particularly in inducing apoptosis in MCF-7 cells .

B. Neurological Effects Study

Another investigation focused on the modulation of mGlu5 receptors by compounds similar to this compound. The findings suggested that these compounds improved cognitive performance in preclinical models of psychiatric disorders .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Evidence ID
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid* C₁₆H₁₅NO₃ ~273.3 4-Carboxy, 2-(isopropylphenoxy) Estimated high lipophilicity N/A
2-(Benzyloxy)pyridine-4-carboxylic acid C₁₃H₁₁NO₃ 229.24 4-Carboxy, 2-benzyloxy Aromatic π-stacking potential
2-(Octan-2-yloxy)pyridine-4-carboxylic acid C₁₄H₂₁NO₃ 251.32 4-Carboxy, 2-octan-2-yloxy High hydrophobicity
4-(4-Methoxyphenyl)picolinic acid C₁₃H₁₁NO₃ 229.23 2-Carboxy, 4-(4-methoxyphenyl) Electron-donating methoxy group

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

  • The pyridine ring bearing a leaving group (e.g., halogen) at the 4-position can undergo nucleophilic aromatic substitution with the phenol derivative to form the ether bond.

  • This reaction typically requires a base such as potassium phosphate and may be catalyzed by phase transfer catalysts like tetrabutylammonium iodide.

One-Pot Synthesis Using Cyanuric Chloride

  • A novel and efficient one-pot method involves the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a coupling agent to promote ester or amide bond formation under mild conditions.

  • In this method, the halo-pyridine, (R)-4-hydroxyphenoxy propionic acid (or analogs), and an alcohol or amine are reacted in the presence of cyanuric chloride and tetrabutylammonium iodide catalyst in dimethylformamide (DMF) at 50-60°C.

  • This approach offers advantages such as good yields, short reaction times, and simpler work-up compared to classical multi-step routes.

Step Reagents & Conditions Notes
(R)-4-hydroxyphenoxy propionic acid + potassium phosphate + halo-pyridine + tetrabutylammonium iodide Stirring at 50-60°C for 2 h in DMF Formation of intermediate complex
Addition of cyanuric chloride at 5°C, stirred 1 h at 25°C Followed by addition of alcohol or amine Completion of coupling reaction
Work-up Isolation and purification High yield and purity of aryloxyphenoxypropionate derivatives

Though the example is for herbicides, the chemistry is applicable to the synthesis of similar pyridine-phenoxy carboxylic acids.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Reduction of 4-pyridinecarboxylate esters with NaBH4/LiCl Sodium borohydride, lithium chloride, THF Reflux 6-8 h, inert atmosphere Simple, good yield, mild conditions Requires careful temperature control
Acylation and coupling with DCC Acetyl chloride, pyridine, DCC Room temperature to mild heating High specificity, well-established Multi-step, uses coupling agents
One-pot cyanuric chloride method Cyanuric chloride, tetrabutylammonium iodide, DMF 50-60°C, 2-3 h Efficient, mild, good yield, easy work-up Requires careful handling of cyanuric chloride

Research Findings and Notes

  • The reduction of pyridine carboxylate esters to pyridinemethanol intermediates is a critical step enabling further functionalization.

  • The use of cyanuric chloride as a coupling agent in one-pot syntheses represents an advancement in simplifying the preparation of aryloxyphenoxy carboxylic acids, reducing reaction steps and improving environmental friendliness.

  • Coupling agents like DCC remain standard in laboratory scale synthesis for forming amide or ester linkages but may be less practical for large-scale industrial synthesis due to cost and waste considerations.

  • Phase transfer catalysts and aprotic solvents (e.g., DMF, THF) are commonly employed to facilitate ether bond formation between phenol and pyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid
Reactant of Route 2
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2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.